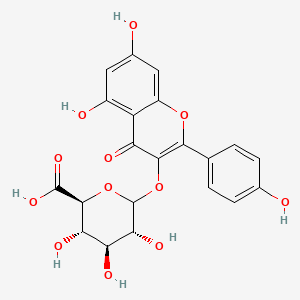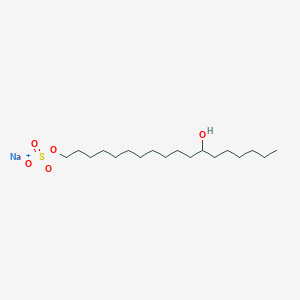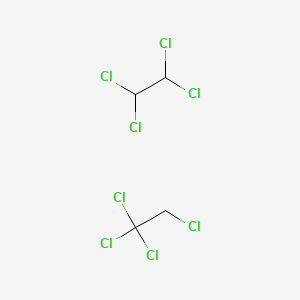![molecular formula C15H24O3 B1262062 (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid](/img/structure/B1262062.png)
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid is a member of the juvenile hormone family of compounds, which are sesquiterpenoid hormones primarily found in insects. These hormones play a crucial role in regulating various physiological processes such as development, reproduction, and behavior. This compound is specifically obtained by the formal hydrolysis of the methyl ester group of juvenile hormone III.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of juvenile hormone III acid typically involves the hydrolysis of juvenile hormone III. This process can be achieved through the use of basic or acidic conditions. For instance, the hydrolysis can be carried out using sodium hydroxide or hydrochloric acid under controlled temperatures and reaction times .
Industrial Production Methods: Industrial production of juvenile hormone III acid involves large-scale hydrolysis of juvenile hormone III using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
化学反应分析
Types of Reactions: (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of juvenile hormone III acid.
科学研究应用
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying chemical properties and reactions.
Biology: Plays a significant role in insect physiology, particularly in regulating development and reproduction.
Industry: Used in the formulation of insecticides and other pest control products
作用机制
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid exerts its effects by interacting with specific receptors in the target organism. The hormone binds to juvenile hormone receptors, which then activate or repress the transcription of target genes involved in development, reproduction, and other physiological processes. The molecular targets include juvenile hormone acid methyltransferase and P450 epoxidase, which are crucial in the biosynthesis and regulation of juvenile hormones .
相似化合物的比较
- Juvenile hormone I
- Juvenile hormone II
- Juvenile hormone III bisepoxide
- Juvenile hormone III skipped bisepoxide
Comparison: (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid is unique due to its specific structure and the presence of an epoxide group, which distinguishes it from other juvenile hormones. This structural difference results in distinct biological activities and regulatory roles in insect physiology. For instance, juvenile hormone III bisepoxide has an additional epoxide group, which alters its interaction with receptors and enzymes compared to juvenile hormone III acid .
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications. Its role in regulating insect development and reproduction highlights its potential in developing novel pest control strategies and understanding insect physiology.
属性
分子式 |
C15H24O3 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC 名称 |
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+/t13-/m1/s1 |
InChI 键 |
DIAZNFMKLJLDNM-AQAKBEBOSA-N |
手性 SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H]1C(O1)(C)C |
规范 SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


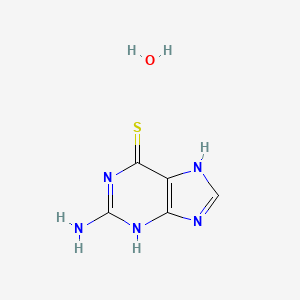
![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)

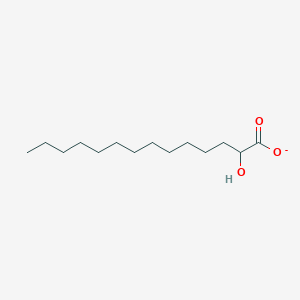
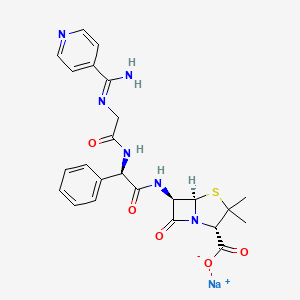
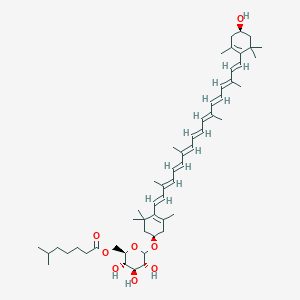

![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)
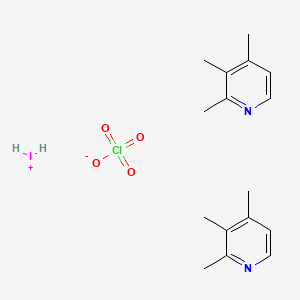
![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)
